REACTION_CXSMILES
|
[C:1]1(=O)[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH2:20]C(O)=O)[CH:17]=[CH:18][CH:19]=1>>[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:17]=[CH:18][CH:19]=1)[CH:20]=[C:1]1[C:2]2[C:3](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=[O:5])[O:6]1
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Name
|
|
Quantity
|
89.6 g
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
100.5 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)CC(=O)O
|
Name
|
fused sodium acetate
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Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
255 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The orange melt is poured onto aluminum foil
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Type
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TEMPERATURE
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Details
|
to cool
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Type
|
CUSTOM
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Details
|
The solid residue is recrystallized from absolute ethanol (2500 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C2OC(=O)C3=CC=CC=C23)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 111.5 g | |
YIELD: PERCENTYIELD | 73% | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |